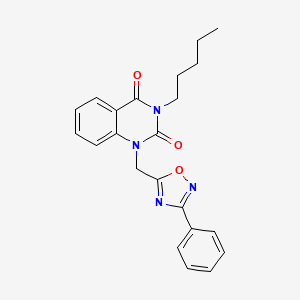
3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole moiety: This step may involve the reaction of hydrazides with carboxylic acids or their derivatives.
Alkylation and functional group modifications:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline moieties.
Reduction: Reduction reactions could be used to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be employed to introduce or modify substituents on the quinazoline or oxadiazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution could introduce various functional groups.
科学的研究の応用
3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinazoline derivatives are known to interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The oxadiazole moiety might contribute to binding affinity or specificity.
類似化合物との比較
Similar Compounds
4-quinazolinone derivatives: Known for their anticancer and antimicrobial activities.
1,2,4-oxadiazole derivatives: Studied for their anti-inflammatory and antiviral properties.
Uniqueness
The combination of the quinazoline and oxadiazole moieties in 3-pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione might confer unique biological activities or chemical properties, making it a valuable compound for further research.
生物活性
3-Pentyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure
The molecular formula of the compound is C21H20N4O3 with a molecular weight of 376.4 g/mol. The structure features a quinazoline core substituted with a pentyl group and a phenyl-oxadiazole moiety.
Biological Activity Overview
Research indicates that derivatives of quinazoline and oxadiazole exhibit a wide range of biological activities. Specifically, studies have shown that compounds similar to this compound possess significant antimicrobial and anticancer properties.
Antimicrobial Activity
A study evaluated various quinazoline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that:
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Compound 13 | 9 (Staphylococcus aureus) | 65 |
| Compound 15 | 10 (Escherichia coli) | 75 |
| Compound 14a | 12 (Candida albicans) | 70 |
Most compounds displayed moderate activity against the tested strains, with some showing promising results superior to standard antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. Compounds have shown cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MX-1 | <3.12 |
| Compound 11 | MX-1 | 3.02 |
These compounds were also tested in combination with temozolomide, showing enhanced efficacy in inhibiting tumor growth in vivo .
The proposed mechanisms for the biological activities of these compounds include:
- Inhibition of DNA Gyrase and Topoisomerase IV : Similar derivatives have been identified as fluoroquinolone-like inhibitors affecting bacterial DNA replication .
- Cell Cycle Arrest : Some studies suggest that these compounds induce apoptosis in cancer cells by disrupting cell cycle progression .
- Antioxidant Properties : Certain derivatives exhibit antioxidant activity, contributing to their overall therapeutic potential .
Case Studies
Several studies have focused on the synthesis and evaluation of derivatives based on the quinazoline and oxadiazole frameworks. One notable study synthesized a series of hybrids incorporating various functional groups to enhance biological activity. The findings emphasized the importance of structural modifications in optimizing therapeutic effects .
特性
IUPAC Name |
3-pentyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-2-3-9-14-25-21(27)17-12-7-8-13-18(17)26(22(25)28)15-19-23-20(24-29-19)16-10-5-4-6-11-16/h4-8,10-13H,2-3,9,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPESLBDTVRDIRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














